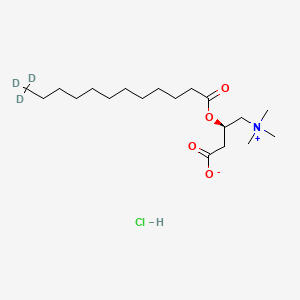

Lauroyl-L-carnitine-d3 (hydrochloride)

Description

Conceptual Framework of Acylcarnitines in Cellular Bioenergetics and Metabolism

Acylcarnitines are a family of esters derived from the conjugation of carnitine with fatty acids of varying chain lengths. restek.com They play a crucial role in cellular energy metabolism, particularly in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. nih.govhmdb.casigmaaldrich.com This transport mechanism, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle. nih.govnih.gov

Beyond their role in fatty acid transport, acylcarnitines are involved in modulating the intramitochondrial coenzyme A (CoA) pool, a critical aspect of metabolic regulation. nih.gov The balance between free carnitine and various acylcarnitine species provides a snapshot of the metabolic state of a cell and can be indicative of both normal physiological function and pathological conditions. caymanchem.com Consequently, the profiling of acylcarnitines has emerged as a key diagnostic tool for a range of inborn errors of metabolism. restek.comresearchgate.net

Fundamental Principles and Advantages of Stable Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique used for the precise quantification of molecules in complex biological samples. The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment. nih.gov

The key advantage of SID-MS lies in its ability to correct for sample loss during extraction, purification, and analysis, as well as for variations in instrument response. Since the internal standard behaves identically to the analyte throughout the sample preparation and analysis process, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant. This ratio is then used to accurately calculate the concentration of the analyte in the original sample. This method offers unparalleled accuracy and precision, making it the gold standard for quantitative bioanalysis.

Rationale for Deuterium (B1214612) Labeling of Lauroyl-L-carnitine (d3) for Specific Research Applications

Deuterium (²H), a stable isotope of hydrogen, is a common choice for labeling internal standards for mass spectrometry. The introduction of deuterium atoms into a molecule increases its mass without significantly altering its chemical and physical properties. This is particularly advantageous for internal standards, as they will co-elute with the unlabeled analyte during chromatographic separation, but will be distinguishable by the mass spectrometer due to the mass difference. nih.gov

Lauroyl-L-carnitine-d3 is specifically labeled with three deuterium atoms. This labeling strategy provides a sufficient mass shift to clearly differentiate it from the endogenous, unlabeled lauroyl-L-carnitine in a mass spectrum, while minimizing any potential isotopic effects on its chemical behavior. This makes Lauroyl-L-carnitine-d3 an ideal internal standard for the accurate quantification of lauroyl-L-carnitine in various biological matrices. caymanchem.com The use of a deuterated standard is crucial for overcoming matrix effects and ensuring the reliability of quantitative data in complex samples like plasma and tissue extracts. nih.gov

Overview of Lauroyl-L-carnitine-d3 (hydrochloride) as a Specialized Research Standard and Tracer

Lauroyl-L-carnitine-d3 (hydrochloride) is a highly specialized and purified chemical compound primarily utilized in biomedical research as an internal standard for quantitative mass spectrometry. nih.govcaymanchem.com Its primary application is in the accurate measurement of endogenous lauroyl-L-carnitine levels in biological samples, which is crucial for the diagnosis and monitoring of certain metabolic disorders, including some fatty acid oxidation defects. nih.gov

While its predominant use is as an internal standard for quantification, the principles of stable isotope labeling also allow for its potential use as a metabolic tracer. nih.govnih.gov In such applications, the deuterated lauroyl-L-carnitine could be introduced into a biological system (e.g., cell culture or an animal model) to trace the metabolic fate of the lauroyl group. By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate the pathways of fatty acid metabolism and investigate the activity of enzymes involved in these processes, such as carnitine acyltransferases. nih.govnih.gov This dual functionality as both a precise quantification standard and a potential metabolic tracer makes Lauroyl-L-carnitine-d3 (hydrochloride) a valuable tool for in-depth studies of lipid metabolism.

Structure

2D Structure

Properties

Molecular Formula |

C19H38ClNO4 |

|---|---|

Molecular Weight |

383.0 g/mol |

IUPAC Name |

(3R)-3-(12,12,12-trideuteriododecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |

InChI Key |

PDBBUDRTWRVCFN-AXKUZGSUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Origin of Product |

United States |

Chemical Synthesis, Isotopic Labeling Strategies, and Purity Validation for Research Grade Lauroyl L Carnitine D3 Hydrochloride

Methodologies for the Stereospecific Chemical Synthesis of Deuterated Lauroyl-L-carnitine Analogs

The synthesis of Lauroyl-L-carnitine-d3 (hydrochloride) is designed to be stereospecific to ensure the final product retains the biologically active 'L' configuration. The process typically begins with a deuterated precursor of L-carnitine, where the deuterium (B1214612) atoms are already incorporated at a specific position. For Lauroyl-L-carnitine-d3, this precursor is often L-carnitine-(N-methyl-d3) hydrochloride, where the three hydrogen atoms of one of the N-methyl groups are replaced with deuterium. eurisotop.com

The core of the synthesis is an acylation reaction. This involves the esterification of the hydroxyl group of the deuterated L-carnitine with lauroyl chloride. A common method involves using L-carnitine as the raw material and a solvent like acetic acid. google.com Lauroyl chloride is added, and the reaction mixture is heated to facilitate the formation of the ester bond. google.com The reaction is carried out under conditions that preserve the chiral center of the L-carnitine molecule, ensuring the product is the correct stereoisomer. The general reaction scheme is as follows:

C₇H₁₂D₃NO₃ + C₁₂H₂₃ClO → C₁₉H₃₅D₃NO₄·HCl

This reaction is advantageous as it can proceed without a catalyst, which simplifies the subsequent purification steps. google.com The use of a pre-labeled, stereochemically pure starting material is the most direct strategy to produce the desired deuterated analog without compromising its stereointegrity.

Techniques for Isolation, Purification, and Recrystallization of Synthetic Lauroyl-L-carnitine-d3 (hydrochloride)

Following the synthesis, a multi-step purification process is essential to isolate the Lauroyl-L-carnitine-d3 (hydrochloride) from unreacted starting materials, solvents, and potential byproducts. A typical procedure involves the following stages:

Initial Product Isolation: After the reaction, the solvent (e.g., acetic acid) is removed under reduced pressure (distillation). Acetone (B3395972) is then added to the residue, causing the crude product to precipitate or crystallize out of the solution. google.com The mixture is cooled to maximize crystal formation before being filtered and dried to yield the crude product. google.com

Recrystallization: The crude product undergoes recrystallization to achieve higher purity. A solvent system, often involving ethanol (B145695) or methanol, is used. The crude material is dissolved in the heated alcohol, and any insoluble impurities are removed by hot filtration. google.com The filtrate is then concentrated under vacuum, and acetone is added to induce recrystallization. google.com The mixture is cooled for a specified period to ensure complete crystallization, followed by filtration and drying to obtain the purified product. google.com This process effectively removes trace impurities that may have co-precipitated with the crude product.

Chromatographic Purification: For research-grade material requiring the highest possible purity, column chromatography may be employed as a final polishing step. sigmaaldrich.com This technique is highly effective at separating the target compound from any remaining traces of unreacted L-carnitine-d3 or other closely related byproducts. sigmaaldrich.com

Anion Exchange: In some applications where the chloride counter-ion is not desired, the product can be passed through a weakly basic anion exchanger to yield the inner salt form of the acylcarnitine. sigmaaldrich.com

The table below summarizes a typical purification protocol adapted from synthetic procedures for lauroyl-L-carnitine. google.com

| Step | Technique | Solvent(s) | Purpose |

| 1 | Precipitation/Crystallization | Acetone | Isolation of crude product from the reaction mixture. |

| 2 | Recrystallization | Ethanol or Methanol, Acetone | Removal of soluble impurities and enhancement of chemical purity. |

| 3 | Column Chromatography | Varies | Final purification to remove trace contaminants and achieve high purity (>98%). |

Advanced Spectroscopic and Chromatographic Methods for Confirmation of Deuterium Incorporation and Isotopic Enrichment

Confirming the successful incorporation of deuterium atoms and quantifying the level of isotopic enrichment are critical validation steps. These are primarily accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy. wikipedia.orgsigmaaldrich.com

Mass Spectrometry (MS): MS is a primary tool for verifying isotopic labeling. wikipedia.org The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound. For Lauroyl-L-carnitine-d3, the mass of the molecular ion will be three daltons (Da) higher than its unlabeled counterpart. nih.gov High-resolution mass spectrometry can resolve the isotopic fine structure, allowing for precise calculation of deuterium incorporation. researchgate.net By analyzing the relative intensities of the mass spectral peaks corresponding to the labeled (M+3) and unlabeled (M+0) species, the isotopic enrichment can be accurately determined. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for this analysis. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and offers an orthogonal method to MS for confirming deuteration. wikipedia.org

Deuterium (²H) NMR: This technique directly detects the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum provides definitive evidence of deuterium incorporation. wikipedia.orgmagritek.com The chemical shift of the signal can confirm the location of the deuterium atoms within the molecule. sigmaaldrich.com

Proton (¹H) NMR: In conjunction with ²H NMR, proton NMR is used to verify the effectiveness of deuteration by observing the disappearance or significant reduction of the proton signal at the site of isotopic labeling. magritek.comnih.gov For Lauroyl-L-carnitine-d3, the signal corresponding to the N-methyl protons would be substantially diminished.

The combination of these spectroscopic methods provides comprehensive confirmation of both the successful synthesis of the deuterated compound and its isotopic purity.

| Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the mass shift due to deuterium incorporation; allows calculation of isotopic enrichment. nih.govacs.org |

| Deuterium (²H) NMR | Detects the resonance of deuterium nuclei in a magnetic field. | Directly confirms the presence and location of deuterium atoms in the molecule. sigmaaldrich.comwikipedia.org |

| Proton (¹H) NMR | Detects the resonance of proton nuclei in a magnetic field. | Confirms the absence or reduction of protons at the labeled site. magritek.comnih.gov |

Analytical Approaches for Verifying Chemical Purity and Absence of Undesired Byproducts for Research Use

Ensuring the chemical purity of a research-grade standard is paramount for its use in quantitative analysis. The primary goal is to confirm the absence of significant levels of unlabeled Lauroyl-L-carnitine, unreacted L-carnitine-d3, and other potential synthesis byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical and research compounds. sarpublication.com A reversed-phase HPLC method, often using a C18 column, can effectively separate Lauroyl-L-carnitine-d3 from potential impurities. sarpublication.comglsciences.com Detection is typically performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). sigmaaldrich.comsielc.com The purity is determined by calculating the area of the main product peak as a percentage of the total area of all detected peaks in the chromatogram. For research-grade material, a purity of ≥95% is often required. merckmillipore.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. sigmaaldrich.comnih.gov LC-MS/MS is particularly valuable for detecting and quantifying trace-level impurities that may not be visible with less sensitive detectors. nih.gov It can readily distinguish between the deuterated product and any residual unlabeled compound, as well as separate isomeric and isobaric species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation and confirming deuteration, ¹H NMR can also be used to assess chemical purity. The presence of unexpected signals in the spectrum can indicate impurities. By integrating the signals of the main compound and the impurities (if their structures are known), a quantitative estimation of purity can be made.

The combination of these analytical methods provides a robust framework for validating the chemical purity of Lauroyl-L-carnitine-d3 (hydrochloride), ensuring its suitability as an internal standard for demanding research applications.

| Analytical Method | Purpose | Key Advantages |

| HPLC-UV | Quantify chemical purity. | Robust, widely available, suitable for routine analysis. sarpublication.com |

| LC-MS/MS | Detect and quantify trace impurities, confirm identity. | High sensitivity and specificity, can separate isomers. sigmaaldrich.comnih.gov |

| NMR Spectroscopy | Confirm structure and identify organic impurities. | Provides detailed structural information on the main compound and impurities. wikipedia.org |

Advanced Analytical Methodologies and Quantitative Applications of Lauroyl L Carnitine D3 Hydrochloride

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for acylcarnitine profiling due to its superior sensitivity, selectivity, and applicability to complex biological matrices. creative-proteomics.comnih.gov The development of robust LC-MS/MS methods is essential for distinguishing between acylcarnitine species, including the separation of isomers that cannot be differentiated by direct infusion MS/MS alone. nih.govnih.gov

Effective chromatographic separation is fundamental to resolving the complex mixture of acylcarnitines found in biological samples. Reversed-phase (RP) chromatography is the most common approach for separating these compounds based on the length and properties of their fatty acyl chains. plos.orgrestek.com

Columns and Mobile Phases: Methods frequently employ C8 or C18 columns to achieve separation. plos.orgnih.gov For instance, a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 μm particle size) has been used successfully. nih.gov Gradient elution is typically performed using a binary mobile phase system, often consisting of water and acetonitrile, both containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govilmexhibitions.com A typical gradient program starts with a high percentage of the aqueous phase, which is gradually decreased to elute the more hydrophobic long-chain acylcarnitines like lauroyl-L-carnitine. nih.gov

Isomer Separation: A key advantage of LC-based methods is the ability to separate constitutional isomers, which is crucial for the differential diagnosis of certain metabolic disorders. restek.comnih.gov For example, specific methods have been developed to separate key isobars that may share the same mass-to-charge ratio (m/z) and even produce similar fragment ions. restek.com

Derivatization: While many modern methods analyze underivatized acylcarnitines, derivatization can be employed to enhance signal intensity and chromatographic performance. biocrates.comsciex.com Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3NPH) or conversion to butyl esters can increase ionization efficiency and allow for a linear elution from an RP column that is dependent on the carbon chain length. nih.govplos.org

Table 1: Example Liquid Chromatography Parameters for Acylcarnitine Analysis

| Parameter | Example Condition | Source |

|---|---|---|

| Column | Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm | nih.gov |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in water | nih.gov |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Column Temp. | 50°C | nih.gov |

| Gradient | Complex gradient elution from 100% A to 95% B over ~10 min | nih.gov |

Tandem mass spectrometry provides the high selectivity and sensitivity required for quantifying low-abundance acylcarnitines in complex biological fluids. creative-proteomics.com Optimization of MS/MS parameters is crucial for achieving reliable results.

Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for acylcarnitine analysis, as the quaternary amine structure of the carnitine moiety is readily protonated. nih.govnih.gov

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode used for quantification. nih.gov This technique involves selecting a specific precursor ion (the m/z of the target analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides excellent specificity and reduces chemical noise.

Fragmentation: Acylcarnitines exhibit a characteristic fragmentation pattern, producing a prominent product ion at m/z 85, which corresponds to the [C4H5O2]+ fragment from the carnitine backbone. nih.govnih.gov This common fragment is often used for precursor ion scans to identify all acylcarnitines in a sample or as the quantitative transition in MRM mode. researchgate.net

Deuterated Standards: For Lauroyl-L-carnitine-d3, the precursor ion will have a mass approximately 3 Daltons higher than its endogenous, unlabeled counterpart. caymanchem.com The instrument is programmed to monitor the specific MRM transition for both the deuterated internal standard (e.g., Lauroyl-L-carnitine-d3) and the endogenous analyte (Lauroyl-L-carnitine). waters.com This allows for ratiometric quantification, where the response of the analyte is normalized to the response of the known concentration of the internal standard, correcting for any analyte loss or ionization variability.

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) in Specific Research Contexts

While less common than LC-MS/MS for acylcarnitine profiling, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative in certain research contexts. creative-proteomics.com A key challenge is the non-volatile nature of acylcarnitines, which necessitates derivatization prior to analysis.

One established GC-MS method involves a multi-step sample preparation process:

Extraction: Acylcarnitines are first isolated from the biological matrix (e.g., plasma) using solid-phase cation exchange extraction. nih.gov

Derivatization: The isolated acylcarnitines are then chemically transformed into more volatile derivatives, such as acyloxylactones. nih.gov

Analysis: The derivatives are analyzed by GC with chemical ionization (CI) MS. Using isobutane (B21531) as the reactant gas, detection can be achieved by monitoring a common ion at m/z caymanchem.com+ along with the protonated molecular ion of the specific acylcarnitine derivative. nih.gov

This stable isotope dilution GC-CI-MS method has been used for the quantitative profiling of C2-C18 acylcarnitines in plasma and has proven suitable for diagnosing conditions like medium-chain and very-long-chain acyl-CoA dehydrogenase deficiencies. nih.gov

Application of Lauroyl-L-carnitine-d3 (hydrochloride) as an Internal Standard in Quantitative Bioanalytical Assays

The primary and most critical application of Lauroyl-L-carnitine-d3 (hydrochloride) is its use as an internal standard (IS) in quantitative bioanalytical assays. caymanchem.comsemanticscholar.org Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. waters.com

Because a SIL-IS, such as Lauroyl-L-carnitine-d3, is chemically identical to the endogenous analyte (Lauroyl-L-carnitine), it co-elutes chromatographically and experiences nearly identical behavior during sample extraction, derivatization, and ionization. caymanchem.com Any loss of analyte during sample workup or fluctuations in instrument response (like ion suppression) will affect both the analyte and the IS to the same degree. By measuring the ratio of the analyte's signal to the IS's signal, these variations are canceled out, leading to highly accurate and precise quantification. nih.gov This is essential for obtaining reliable data from complex biological matrices like plasma, urine, and tissue homogenates. nih.govnih.govckisotopes.com

Accurate quantification requires the use of calibration curves constructed with known concentrations of standards.

Construction: A calibration curve is generated by preparing a series of calibrator samples containing a range of known concentrations of the unlabeled analyte (e.g., Lauroyl-L-carnitine) and a fixed concentration of the internal standard (Lauroyl-L-carnitine-d3). nih.govbiocrates.com These standards are typically prepared in a surrogate matrix that mimics the biological sample, such as bovine serum albumin solution or stripped plasma, to account for matrix effects. restek.com

Analysis and Plotting: Each calibrator is analyzed by LC-MS/MS, and the peak area ratio of the analyte to the internal standard is calculated. A calibration curve is then constructed by plotting this peak area ratio against the corresponding analyte concentration.

Linearity Assessment: The relationship between the concentration and the signal ratio is typically assessed using a linear regression model, though quadratic fits may sometimes be used. nih.gov The quality of the fit is evaluated by the correlation coefficient (r or r²), which should ideally be greater than 0.99. biocrates.comnih.gov A method is considered linear over a specific concentration range, which must encompass the expected levels of the analyte in the study samples. waters.com For example, a validated method for various acylcarnitines in urine demonstrated excellent linearity over ranges such as 1.5–20 ng/mL for octanoyl-L-carnitine and 4–40 ng/mL for dodecanoyl-L-carnitine. waters.comnih.gov

Table 2: Typical Calibration Curve and Validation Parameters

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Number of Points | 7-10 | nih.govbiocrates.com |

| Regression Model | Linear, weighted or unweighted | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | biocrates.comnih.gov |

| Accuracy | 80-120% of nominal value | biocrates.com |

| Precision (CV%) | < 15% | biocrates.comnih.gov |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. eijppr.comresearchgate.net

Assessment: Matrix effects are evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., methanol). nih.gov A significant difference indicates the presence of matrix effects. For example, in one study, matrix effects for acylcarnitines in brain homogenate ranged from 83.7% to 118.3%, while in plasma, they were between 110% and 120%, indicating some ion enhancement. nih.govckisotopes.com

Mitigation Strategies:

Effective Sample Preparation: Moving from simple protein precipitation to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering compounds, such as phospholipids. eijppr.comsigmaaldrich.com

Chromatographic Optimization: Adjusting the chromatographic method to separate the analyte from the interfering matrix components is a primary strategy. researchgate.net Ensuring the analyte does not elute in the "dead volume" at the beginning of the run, where many polar interferences appear, is crucial.

Sample Dilution: Diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact the analyte's ionization. researchgate.net

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Since the SIL-IS co-elutes and is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification even when suppression or enhancement occurs. sigmaaldrich.com

Validation of Assay Performance Characteristics: Precision, Accuracy, and Reproducibility in Research Settings

The validation of bioanalytical methods is a crucial step to ensure that the data generated are reliable and reproducible. For assays quantifying lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 (hydrochloride) as an internal standard, key performance characteristics that must be rigorously evaluated include precision, accuracy, and reproducibility.

Precision is the measure of the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the precision within a single day, and inter-day precision (intermediate precision), which assesses the precision over several days.

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte and is expressed as the percentage of recovery or the relative error (RE).

Reproducibility is the precision between laboratories and is often assessed in collaborative studies. In the context of a single laboratory, inter-day precision is a key indicator of the method's reproducibility.

In a typical validation for an LC-MS/MS method for acylcarnitines, including lauroyl-L-carnitine, using its deuterated internal standard, quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates on the same day (intra-day) and on different days (inter-day). The acceptance criteria for precision are generally an RSD of ≤15% for QC samples and ≤20% for the lower limit of quantification (LLOQ). For accuracy, the mean value should be within ±15% of the nominal concentration for QC samples and ±20% for the LLOQ.

Below is a representative data table summarizing the validation of an LC-MS/MS assay for lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 (hydrochloride) as an internal standard.

Table 1: Representative Intra-Day and Inter-Day Precision and Accuracy for the Quantification of Lauroyl-L-carnitine in Human Plasma

| Quality Control Level | Nominal Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |

|---|---|---|---|---|---|

| Low (LQC) | 10 | 5.8 | -3.2 | 7.5 | -4.1 |

| Medium (MQC) | 100 | 4.2 | 1.5 | 5.9 | 2.3 |

| High (HQC) | 500 | 3.1 | 0.8 | 4.8 | 1.7 |

This table presents illustrative data based on typical performance characteristics of validated LC-MS/MS methods for acylcarnitines.

Integration into Targeted and Untargeted Metabolomics and Lipidomics Platforms

Lauroyl-L-carnitine-d3 (hydrochloride) is an indispensable tool in both targeted and untargeted metabolomics and lipidomics platforms, primarily due to its role as an internal standard. mayocliniclabs.com These high-throughput analytical approaches aim to comprehensively identify and quantify a wide range of metabolites or lipids in biological samples to understand metabolic pathways and identify biomarkers of disease. testcatalog.orgnih.gov

Targeted Metabolomics and Lipidomics:

In targeted approaches, a predefined set of metabolites or lipids, such as a panel of acylcarnitines, is quantified with high selectivity and sensitivity. sigmaaldrich.com Lauroyl-L-carnitine-d3 (hydrochloride) is added to the sample at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, the instrument is set to monitor the specific mass transitions of both the endogenous lauroyl-L-carnitine and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the endogenous compound. This ratiometric quantification effectively corrects for any loss of analyte during sample extraction and inconsistencies in instrument response, leading to highly accurate and precise measurements. For instance, quantitative acylcarnitine profiling in plasma is used for the diagnosis of inborn errors of metabolism, where the use of deuterated internal standards like d3-dodecanoylcarnitine is standard practice. mayocliniclabs.com

Untargeted Metabolomics and Lipidomics:

In untargeted studies, the goal is to detect and relatively quantify as many metabolites or lipids as possible in a sample to identify significant differences between experimental groups. While absolute quantification is not the primary objective, the inclusion of a panel of internal standards, including Lauroyl-L-carnitine-d3 (hydrochloride), is crucial for quality control and data normalization. nih.gov The consistent detection and intensity of the internal standard across all samples in a batch indicate the stability and reproducibility of the analytical platform. Furthermore, the signal of the internal standard can be used to normalize the signals of other detected features, reducing the impact of analytical variability and improving the reliability of statistical analysis for biomarker discovery.

The integration of Lauroyl-L-carnitine-d3 (hydrochloride) into these platforms is essential for obtaining high-quality, reliable data that can lead to a better understanding of the role of lauroyl-L-carnitine and other lipids in health and disease.

Table 2: Application of Lauroyl-L-carnitine-d3 (hydrochloride) in a Targeted Lipidomics Panel for Fatty Acid Oxidation Disorders

| Analyte | Role in Assay | Typical Matrix | Instrumentation | Purpose |

|---|---|---|---|---|

| Lauroyl-L-carnitine | Target Analyte | Plasma, Serum, Dried Blood Spots | LC-MS/MS | Diagnosis and monitoring of long-chain fatty acid oxidation disorders. |

| Lauroyl-L-carnitine-d3 (hydrochloride) | Internal Standard | Plasma, Serum, Dried Blood Spots | LC-MS/MS | Accurate quantification of lauroyl-L-carnitine by correcting for matrix effects and analytical variability. mayocliniclabs.com |

| Octanoyl-L-carnitine | Target Analyte | Plasma, Serum, Dried Blood Spots | LC-MS/MS | Diagnosis and monitoring of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. |

| Palmitoyl-L-carnitine | Target Analyte | Plasma, Serum, Dried Blood Spots | LC-MS/MS | Diagnosis and monitoring of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. |

This table illustrates the typical use of Lauroyl-L-carnitine-d3 (hydrochloride) as an internal standard in a targeted lipidomics panel for the diagnosis of inherited metabolic diseases.

Applications in Metabolic Pathway Elucidation and Flux Analysis in Vitro and Ex Vivo Research Models

Design of Stable Isotope Tracing Experiments for Investigating Fatty Acid Oxidation

Stable isotope-resolved metabolomics (SIRM) is a powerful technique to map the flow of metabolites, or flux, through metabolic pathways. nih.gov The design of these experiments using Lauroyl-L-carnitine-d3 involves introducing the labeled compound into a biological system, such as cultured cells or isolated mitochondria, and monitoring the appearance of the deuterium (B1214612) label in downstream metabolites over time.

An experimental setup would typically involve:

Incubation: A research model, like a cell culture, is incubated in a medium containing Lauroyl-L-carnitine-d3.

Metabolite Extraction: At specific time points, metabolites are extracted from the cells and the medium. nih.gov

Analysis: The extracts are analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), to separate and identify the various labeled and unlabeled metabolites. nih.govnih.gov

By tracking the d3 label, researchers can quantify the rate at which lauroylcarnitine (B1674569) is taken up and metabolized. For instance, the appearance of d3-labeled acetyl-CoA or subsequent d3-labeled intermediates of the tricarboxylic acid (TCA) cycle would provide direct evidence and quantification of the flux through the FAO pathway. This approach allows for a dynamic view of metabolism that cannot be obtained from simply measuring static metabolite concentrations. ckisotopes.com

Elucidating Carnitine Shuttle Dynamics and Acylcarnitine Interconversions in Model Systems (e.g., cell culture, isolated organelles)

The carnitine shuttle is a critical transport system responsible for moving long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation. mdpi.comnih.gov This system involves three key components: carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner membrane, and carnitine palmitoyltransferase II (CPT-II) on the matrix side of the inner membrane. researchgate.netnih.gov

Lauroyl-L-carnitine-d3 is an invaluable tool for studying the kinetics and regulation of this shuttle in isolated organelles like mitochondria. In such a model, researchers can:

Introduce Lauroyl-L-carnitine-d3 to the external medium of isolated mitochondria.

Measure its transport across the inner membrane via CACT by quantifying the amount of d3-labeled acylcarnitine inside the mitochondrial matrix. nih.gov

Monitor the activity of CPT-II by measuring the rate of conversion of intramitochondrial Lauroyl-L-carnitine-d3 back into d3-lauroyl-CoA and unlabeled L-carnitine. researchgate.net

This allows for a direct assessment of the transport and enzymatic steps, providing insights into how these processes are regulated under various physiological conditions and how they are affected by genetic defects or pharmacological agents.

Methodological Considerations for Isotopic Enrichment Measurement and Interpretation in Metabolic Research

The accurate measurement and interpretation of isotopic enrichment are fundamental to the success of tracer studies. Several methodological factors must be carefully considered.

The primary analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org This method offers the high sensitivity and specificity required to distinguish between different acylcarnitine species and their isotopologues (molecules that differ only in their isotopic composition). nih.gov The use of stable-isotope labeled internal standards, such as Lauroyl-L-carnitine-d3, is crucial to correct for variations in sample preparation and instrument response, enabling accurate quantification. iu.edu

Key Methodological Considerations:

| Consideration | Description | Relevance to Lauroyl-L-carnitine-d3 |

|---|---|---|

| Chromatographic Separation | Ensures that isomeric acylcarnitines (different structures, same mass) are separated before detection by the mass spectrometer. This is critical as many metabolic disorders are characterized by the accumulation of specific isomers. nih.gov | Prevents co-elution with other C12-acylcarnitine isomers, ensuring that the detected signal is specific to the lauroyl form. |

| Mass Spectrometry Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are often used. SIM increases sensitivity by focusing the mass spectrometer on a narrow mass range, while MRM provides higher specificity by monitoring a specific fragmentation transition. nih.gov | In a tracer experiment, the mass spectrometer would be set to monitor the mass-to-charge ratio (m/z) of both unlabeled lauroylcarnitine and Lauroyl-L-carnitine-d3. |

| Isotopic Enrichment Calculation | This is the ratio of the labeled species to the total (labeled + unlabeled) pool of the metabolite. It reflects the contribution of the tracer to the metabolic pathway. nih.gov | Calculating the enrichment of lauroylcarnitine and its downstream products reveals the rate of fatty acid flux. |

| Correction for Natural Abundance | Natural carbon-13 (¹³C) abundance must be accounted for to avoid overestimating the enrichment from the administered tracer. nih.gov | Sophisticated software can correct for the natural isotopic distribution in the unlabeled molecules to accurately determine the true enrichment from the d3-label. |

This table is interactive. Click on the headers to learn more.

Use in Biochemical Assays to Study Enzyme Kinetics and Substrate Specificity of Carnitine Acyltransferases (e.g., CPT-I, CPT-II)

Lauroyl-L-carnitine-d3 and its corresponding d3-lauroyl-CoA are excellent substrates for in vitro biochemical assays designed to characterize the enzymes of the carnitine shuttle. By using a labeled substrate, the product of the enzymatic reaction can be quantified with high precision using LC-MS/MS, even in complex mixtures. nih.gov

To determine the kinetic parameters of CPT-I, for example, the purified enzyme would be incubated with a constant amount of L-carnitine and varying concentrations of d3-lauroyl-CoA. The rate of formation of Lauroyl-L-carnitine-d3 is measured at each substrate concentration. This data allows for the calculation of key kinetic constants:

Vmax (Maximum Velocity): The maximum rate at which the enzyme can catalyze the reaction.

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. nih.govresearchgate.net

By performing these assays with a range of different deuterated acyl-CoAs (e.g., d3-palmitoyl-CoA, d3-octanoyl-CoA), researchers can build a detailed profile of the substrate specificity of CPT-I and CPT-II, revealing their preferences for fatty acids of different chain lengths.

Hypothetical Kinetic Data for CPT-I with Different Substrates:

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|

| d3-Lauroyl-CoA (C12) | 25 | 150 |

| d3-Palmitoyl-CoA (C16) | 15 | 200 |

| d3-Octanoyl-CoA (C8) | 50 | 120 |

This table presents hypothetical data to illustrate how kinetic parameters can differ between substrates, reflecting enzyme specificity.

Application in Research Models for Studying Acylcarnitine Profiles Under Controlled Perturbations

A key application of Lauroyl-L-carnitine-d3 is in studying how metabolic systems respond to challenges or "perturbations." Acylcarnitine profiles, which are snapshots of the concentrations of various acylcarnitines, can be altered by disease, diet, or pharmacological intervention. nih.govnih.gov Using a stable isotope tracer in these models provides a dynamic layer of information, revealing changes in metabolic flux that might not be apparent from static measurements alone.

For example, researchers can use a cell culture model to investigate the effects of a CPT-I inhibitor, such as etomoxir.

Control Group: Cells are treated with Lauroyl-L-carnitine-d3. The tracer is expected to be consumed, and its d3 label will appear in downstream products of β-oxidation.

Perturbation Group: Cells are treated with both the CPT-I inhibitor and Lauroyl-L-carnitine-d3.

The expected outcome is an accumulation of Lauroyl-L-carnitine-d3 in the inhibitor-treated group, with a corresponding decrease in its labeled downstream metabolites. This directly demonstrates the inhibitor's target engagement and its effect on the fatty acid oxidation pathway. Similarly, altering nutrient availability, such as comparing high-glucose and low-glucose conditions, can reveal how substrate competition affects the utilization of lauric acid. researchgate.netresearchgate.net

Quality Control and Best Practices in Research Laboratories Utilizing Lauroyl L Carnitine D3 Hydrochloride

Standards for Characterization, Storage, and Handling of Deuterated Internal Standards

The quality of the deuterated internal standard itself is the foundation of accurate quantification. Therefore, stringent standards for its characterization, storage, and handling must be meticulously followed.

Characterization:

Isotopic Purity: The isotopic purity of Lauroyl-L-carnitine-d3 (hydrochloride) is a critical parameter. It is essential to know the percentage of the deuterated form (d3) versus any residual non-deuterated (d0) or partially deuterated (d1, d2) forms. High isotopic purity is crucial to prevent interference with the quantification of the endogenous analyte. This is typically determined by the manufacturer and should be stated on the certificate of analysis.

Chemical Purity: The chemical purity of the standard must also be high to avoid the introduction of interfering compounds. Impurities can co-elute with the analyte or the internal standard, leading to inaccurate measurements.

Identity Confirmation: The structural identity of the internal standard should be unequivocally confirmed, typically using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Storage:

Proper storage is vital to maintain the integrity of the deuterated internal standard over time.

Temperature: Lauroyl-L-carnitine-d3 (hydrochloride) should be stored at the temperature recommended by the manufacturer, which is often -20°C for long-term storage.

Environment: The standard should be stored in a dry environment, protected from light and moisture, to prevent degradation.

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the standard into smaller, single-use vials upon receipt.

Handling:

Careful handling during the experimental workflow is necessary to prevent contamination and ensure accurate concentration.

Solvent Purity: High-purity solvents should be used for reconstitution and dilution of the standard to avoid introducing contaminants.

Accurate Dispensing: Calibrated pipettes and meticulous technique are essential for the accurate addition of the internal standard to each sample at a consistent concentration.

Preventing Back-Exchange: While the deuterium (B1214612) atoms in Lauroyl-L-carnitine-d3 are generally stable, it is good practice to be aware of the potential for hydrogen-deuterium exchange, which can be influenced by the solvent and pH.

| Parameter | Standard/Best Practice | Rationale |

| Isotopic Purity | >98% deuterated form | Minimizes interference from non-deuterated species. |

| Chemical Purity | >95% | Prevents introduction of interfering compounds. |

| Long-Term Storage | -20°C or as recommended | Ensures stability and prevents degradation. |

| Working Solutions | Aliquoted and stored at -20°C | Avoids repeated freeze-thaw cycles. |

| Handling | Use of calibrated equipment | Ensures accurate and consistent dispensing. |

Strategies for Minimizing Analytical Variability and Ensuring Data Comparability Across Research Studies

Minimizing analytical variability is crucial for the reliability of a single study and for the ability to compare data across different studies. This requires a multi-faceted approach encompassing pre-analytical and analytical phases.

Pre-analytical Standardization:

A significant source of variability in acylcarnitine measurements originates from the pre-analytical phase. Standardizing these procedures is critical. who.intcap.org

Sample Collection: The timing of sample collection (e.g., fasting state), the type of collection tube (e.g., EDTA plasma), and the handling of the sample immediately after collection can all impact acylcarnitine levels. nih.govnih.gov Consistent protocols are essential.

Sample Processing: Delays in processing, temperature fluctuations, and hemolysis can alter metabolite concentrations. who.intcap.org Strict adherence to a standard operating procedure (SOP) for sample processing is necessary.

Storage of Biological Samples: Like the internal standards, biological samples should be stored at ultra-low temperatures (e.g., -80°C) to ensure long-term stability of the acylcarnitines. Aliquoting samples before freezing can minimize freeze-thaw cycles. who.int

Analytical Standardization:

Consistent Use of Internal Standards: Lauroyl-L-carnitine-d3 (hydrochloride) should be added to all samples, including calibration standards and quality controls, at a fixed concentration. nih.gov This allows for the correction of variability introduced during sample extraction, injection, and ionization.

Method Validation: The analytical method for acylcarnitine profiling must be thoroughly validated for parameters such as linearity, accuracy, precision, and sensitivity.

Quality Control Samples: The inclusion of quality control (QC) samples at regular intervals throughout the analytical run is essential to monitor the performance of the assay. Pooled plasma or serum samples are often used as QCs.

Batch Effect Mitigation: When analyzing large numbers of samples, it is advisable to randomize the sample injection order to minimize the impact of batch-to-batch variation.

Inter-study Comparability:

To compare data across different research studies, a higher level of standardization is required.

Harmonized Protocols: The use of harmonized and widely accepted protocols for sample collection, processing, and analysis is a key strategy.

Reference Materials: The use of certified reference materials, when available, can help to calibrate different analytical platforms and ensure that results are traceable to a common standard.

Data Sharing Standards: Adhering to standardized formats for reporting data and metadata facilitates the comparison and integration of datasets from different studies.

| Source of Variability | Mitigation Strategy | Impact on Data Quality |

| Sample Collection | Standardized protocols (e.g., fasting, tube type) | Reduces biological and pre-analytical variability. |

| Sample Processing | Timely processing, avoidance of hemolysis | Preserves the integrity of the acylcarnitine profile. |

| Sample Extraction | Consistent addition of internal standard | Corrects for variations in extraction efficiency. |

| Instrumental Analysis | Regular calibration and use of QC samples | Monitors and corrects for instrument drift and performance. |

| Inter-laboratory Differences | Participation in EQA schemes, use of reference materials | Enhances data comparability and reliability across studies. |

Development and Implementation of External Quality Assurance Programs for Acylcarnitine Profiling

External Quality Assurance (EQA) programs, also known as proficiency testing (PT), are indispensable for ensuring the quality and comparability of acylcarnitine profiling results between different laboratories. nih.govcdc.gov These programs provide an objective assessment of a laboratory's performance.

Key Organizations and Programs:

Several organizations offer EQA schemes for acylcarnitine analysis, primarily for clinical diagnostic laboratories, but the principles and materials are highly relevant for research laboratories aiming for high-quality, comparable data.

European Research Network for the evaluation and improvement of screening, Diagnosis and treatment of Inborn Errors of Metabolism (ERNDIM): ERNDIM provides various EQA schemes for acylcarnitines, including qualitative analysis in dried blood spots (DBS) and quantitative analysis in serum. nih.govnih.governdim.orgerndimqa.nlerndim.orgerndimqa.nl These schemes distribute samples from patients with confirmed metabolic disorders, allowing laboratories to assess their ability to correctly identify and interpret acylcarnitine profiles.

Centers for Disease Control and Prevention (CDC): The CDC runs a Newborn Screening Quality Assurance Program (NSQAP) that includes proficiency testing for acylcarnitines in DBS. nih.govcdc.gov This program is crucial for the standardization of newborn screening results. The CDC also has a Clinical Standardization Program that works to improve the accuracy of various biomarker tests. nih.govcdc.govcdc.gov

College of American Pathologists (CAP): The CAP, in collaboration with the American College of Medical Genetics and Genomics (ACMG), offers a proficiency testing program for biochemical genetics that includes plasma acylcarnitine analysis. nih.govaphl.orgcap.orgcap.orgnih.gov

Implementation in a Research Setting:

While participation in these formal EQA schemes may be geared towards clinical labs, research laboratories can adopt similar practices:

Participation in Available Schemes: Research labs can voluntarily participate in existing EQA programs to benchmark their performance against established laboratories.

Inter-laboratory Comparison Studies: In the absence of a formal EQA scheme for a specific research application, laboratories can organize their own inter-laboratory comparison studies by exchanging and analyzing a common set of samples.

Use of EQA Materials for Method Validation: The materials provided by EQA schemes can be valuable for validating new analytical methods and for training personnel.

| EQA Provider | Scheme Focus | Sample Types | Relevance to Research |

| ERNDIM | Diagnosis of inborn errors of metabolism | Dried blood spots, Serum | Provides challenging patient samples for interpretive proficiency. nih.govnih.governdim.orgerndimqa.nl |

| CDC (NSQAP) | Newborn screening | Dried blood spots | Focuses on quantitative accuracy for specific acylcarnitines. nih.govcdc.gov |

| CAP/ACMG | Biochemical genetics diagnostics | Plasma | Assesses both analytical and interpretive performance. nih.govaphl.org |

Data Processing, Statistical Analysis, and Reporting Guidelines for Research-Generated Acylcarnitine Data

Data Processing:

Peak Integration: The raw data from the mass spectrometer must be processed to accurately integrate the peak areas for both the endogenous lauroyl-L-carnitine and the Lauroyl-L-carnitine-d3 internal standard.

Concentration Calculation: The concentration of the endogenous analyte is calculated using the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Data Normalization: Normalization to the internal standard is the primary method for correcting analytical variability. Further normalization strategies may be considered, especially in large-scale studies, to account for other sources of variation.

Statistical Analysis:

The choice of statistical methods depends on the research question and the experimental design.

Descriptive Statistics: Initial analysis should include descriptive statistics (mean, standard deviation, coefficient of variation) for all measured acylcarnitines.

Comparative Statistics: For comparing acylcarnitine levels between different groups, appropriate statistical tests such as t-tests or ANOVA should be used, with consideration for multiple testing corrections.

Multivariate Analysis: In studies with many acylcarnitines, multivariate statistical methods like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) can be powerful tools for identifying patterns and discriminating between groups. nih.gov

Reporting Guidelines:

Clear and comprehensive reporting is essential for the interpretation and replication of research findings.

Future Directions and Emerging Research Applications of Lauroyl L Carnitine D3 Hydrochloride

Advancements in Mass Spectrometry Technologies for Enhanced Acylcarnitine Analysis

The analysis of acylcarnitines, a class of molecules crucial for fatty acid metabolism, has been significantly propelled by innovations in mass spectrometry (MS). nih.gov While tandem mass spectrometry (MS/MS) has been foundational for acylcarnitine profiling, particularly in newborn screening, recent advancements are providing greater specificity and quantitative accuracy. nih.govnih.gov

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents a significant leap forward. This technique allows for the chromatographic separation of isomeric and isobaric acylcarnitine species that are indistinguishable by conventional MS/MS methods alone. nih.govnih.gov For instance, the separation of C4-butyryl-L-carnitine from its isomer C4-isobutyryl-L-carnitine is critical for the differential diagnosis of specific metabolic disorders. researchgate.net The enhanced separation capabilities of UHPLC-MS/MS, often using columns like the Raptor ARC-18, enable the resolution of these crucial isomers, leading to more precise diagnostic insights. researchgate.net

Furthermore, derivatization strategies are being employed to enhance the sensitivity of acylcarnitine detection. Chemical derivatization can improve the ionization efficiency and signal intensity of acylcarnitines in the mass spectrometer, allowing for the detection of low-abundance species. researchgate.net These advancements, coupled with the use of stable isotope-labeled internal standards like Lauroyl-L-carnitine-d3 (hydrochloride), are refining the quantitative analysis of the entire acylcarnitine profile.

A comparison of traditional and advanced MS techniques for acylcarnitine analysis is presented below:

| Feature | Tandem Mass Spectrometry (Flow Injection) | UHPLC-MS/MS |

| Principle | Direct infusion and fragmentation to identify acylcarnitine classes based on a common fragment ion. | Chromatographic separation prior to mass analysis and fragmentation. |

| Isomer Separation | Generally not possible; reports a single value for isomeric compounds. | Capable of separating many clinically relevant isomers. |

| Quantitative Accuracy | Semi-quantitative; relies on response ratios to internal standards. | Provides more accurate and precise quantification with the use of calibration curves. |

| Throughput | High-throughput, suitable for large-scale screening. | Lower throughput due to the time required for chromatographic separation. |

| Application | Primarily used in first-tier newborn screening for metabolic disorders. | Second-tier diagnostic confirmation and in-depth metabolic research. nih.gov |

Potential for Integration with Multi-Omics Methodologies in Systems Biology Research

The complexity of biological systems necessitates a holistic approach to research, integrating data from various "omics" fields. Acylcarnitine profiling, facilitated by tools like Lauroyl-L-carnitine-d3 (hydrochloride), is increasingly being incorporated into multi-omics studies to provide a more comprehensive understanding of cellular and organismal metabolism.

Systems biology research combines genomics, transcriptomics, proteomics, and metabolomics to model and understand biological processes. In this context, acylcarnitine profiles serve as a critical component of the metabolome, reflecting the functional output of metabolic gene expression and enzyme activity. For example, a study integrating transcriptomics, untargeted metabolomics, and lipidomics revealed significant differences in the metabolic profiles of different prostate cancer cell lines, including alterations in acylcarnitine levels. mdpi.com This suggests that changes in the acylcarnitine pool are part of a broader metabolic reprogramming in cancer cells.

The use of stable isotope-labeled standards like Lauroyl-L-carnitine-d3 is crucial for the accurate quantification of acylcarnitine changes within these large datasets. By providing a reliable anchor for measurement, these standards enhance the quality and interoperability of metabolomic data, allowing for more robust correlations with transcriptomic and proteomic findings. This integrated approach can help to elucidate the intricate regulatory networks that govern metabolic health and disease.

Development of Novel Isotopic Labeling Strategies for Comprehensive Acylcarnitine Profiling

While deuterated internal standards like Lauroyl-L-carnitine-d3 are essential for quantification, new isotopic labeling strategies are being developed to expand the scope of acylcarnitine analysis, enabling the discovery and identification of novel species. researchgate.netacs.orgnih.gov

One innovative approach involves the use of paired isotopic labeling reagents that chemically tag the carboxyl group of all acylcarnitines in a sample. researchgate.netacs.orgnih.gov For instance, researchers have synthesized a pair of reagents, one with and one without a deuterium (B1214612) label (e.g., ABDMAP-d0 and ABDMAP-d8), that react with the carboxyl group of acylcarnitines. researchgate.netresearchgate.netacs.org When a sample is split and labeled with each reagent, the labeled acylcarnitines will appear as a pair of peaks in the mass spectrum with a characteristic mass difference. This "isotopic signature" allows for the specific and confident identification of acylcarnitines from the complex background of other metabolites.

This strategy offers several advantages:

Enhanced Discovery: It enables the detection of a broader range of acylcarnitines, including those for which no commercial standards are available. acs.orgnih.gov

Improved Identification: The characteristic isotopic pattern provides a high degree of confidence in the identification of a compound as an acylcarnitine. researchgate.netacs.org

Relative Quantification: The ratio of the light- and heavy-labeled peaks can be used for relative quantification across different samples.

A schematic of a novel isotopic labeling workflow is detailed below:

| Step | Description |

| 1. Sample Preparation | A biological sample (e.g., urine, plasma) is collected. |

| 2. Isotopic Labeling | The sample is divided into two aliquots. One is reacted with a "light" labeling reagent (e.g., ABDMAP-d0) and the other with a "heavy" labeling reagent (e.g., ABDMAP-d8). researchgate.netresearchgate.net |

| 3. LC-MS Analysis | The labeled samples are analyzed by liquid chromatography-mass spectrometry. |

| 4. Data Analysis | The data is searched for pairs of peaks with the specific mass-to-charge ratio difference imparted by the light and heavy labels. |

| 5. Identification | The presence of this isotopic signature, along with fragmentation data, allows for the identification of a wide array of acylcarnitines. nih.gov |

Expanding the Utility of Deuterated Acylcarnitines in Mechanistic Biochemical Investigations

Beyond their role as internal standards for quantification, deuterated acylcarnitines and their precursors are powerful tools for mechanistic studies of metabolism. By using fatty acids labeled with stable isotopes like deuterium, researchers can trace the flow of these molecules through metabolic pathways, such as fatty acid β-oxidation. nih.govnih.gov

In these "flux" experiments, cells or organisms are incubated with a deuterated fatty acid, for example, deuterium-labeled palmitic acid. nih.govnih.gov The metabolic machinery of the cell then processes this labeled precursor, incorporating the deuterium label into downstream metabolites, including a series of deuterated acylcarnitines. By analyzing the pattern and abundance of these labeled acylcarnitines using mass spectrometry, scientists can gain insights into the activity of specific enzymes and pathways.

This approach has been used to:

Diagnose Metabolic Disorders: By observing the accumulation of specific deuterated acylcarnitine intermediates, researchers can pinpoint defects in the fatty acid oxidation pathway. nih.govnih.gov

Investigate Drug Effects: The impact of a drug on fatty acid metabolism can be assessed by measuring changes in the flux of labeled substrates.

Understand Basic Biology: These tracer studies help to elucidate the fundamental principles of metabolic regulation in various physiological and pathological states. nih.gov

The use of Lauroyl-L-carnitine-d3 (hydrochloride) as a reference standard in such experiments ensures that the measurements of the endogenously produced deuterated acylcarnitines are accurate and reliable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.